molecular formula C16H16FN3O4 B14935897 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B14935897
M. Wt: 333.31 g/mol
InChI Key: UXWXOGVECOZPEP-UHFFFAOYSA-N
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Description

4-({[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-fluorophenyl group.

Properties

Molecular Formula

C16H16FN3O4

Molecular Weight

333.31 g/mol

IUPAC Name

4-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C16H16FN3O4/c17-12-5-3-11(4-6-12)13-7-8-15(22)20(19-13)10-14(21)18-9-1-2-16(23)24/h3-8H,1-2,9-10H2,(H,18,21)(H,23,24)

InChI Key

UXWXOGVECOZPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the acetylated pyridazinone with a butanoic acid derivative using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and pyridazinone core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridazinone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects
Compound Name Substituent at Pyridazinone Position 3 Linker/Functional Group Key Structural Differences
Target Compound 4-Fluorophenyl Acetyl-amino butanoic acid Reference compound
4-{2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}butanoic acid 3-Methoxyphenyl Acetyl-amino butanoic acid Methoxy (electron-donating) vs. fluoro (electron-withdrawing); substituent position (meta vs. para).
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide 4-(4-Fluorophenyl)piperazin-1-yl Acetamide linked to antipyrine moiety Piperazine ring introduces basicity; antipyrine group may enhance lipophilicity.
2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide 4-(4-Chlorophenyl)piperazin-1-yl Acetohydrazide Chlorine substituent (larger, more lipophilic) vs. fluorine; hydrazide group may confer chelation potential.

Key Observations :

  • Electron Effects: The 4-fluorophenyl group in the target compound likely enhances electrophilicity at the pyridazinone core compared to the 3-methoxyphenyl analog .
Physicochemical and Spectroscopic Properties
Compound Melting Point (°C) IR C=O Stretching (cm⁻¹) Yield (%)
Target Compound Not reported ~1660–1710 (inferred) Not reported
Methoxy Analog Not reported ~1665 (C=O) Not reported
Antipyrine Hybrid 6c 174–176 1711, 1665, 1642 63
Piperazine Derivative 6e Not reported 1664, 1642 62

Key Observations :

  • The antipyrine hybrid 6c exhibits multiple C=O stretches due to its amide and ketone groups, while the target compound’s IR spectrum would likely show a dominant carboxylic acid C=O peak near 1700 cm⁻¹ .
  • Yields for analogous compounds range from 42% to 63%, suggesting moderate efficiency in pyridazinone functionalization reactions .

SAR Implications :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl or methoxyphenyl analogs due to fluorine’s resistance to oxidative metabolism.
  • The butanoic acid group could serve as a carboxylic acid bioisostere, mimicking endogenous substrates in enzyme-binding pockets.

Biological Activity

4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, also known by its CAS number 1283109-64-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H13FN2O3
  • Molecular Weight: 276.26 g/mol
  • CAS Number: 1283109-64-7

Research indicates that compounds similar to 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid exhibit various mechanisms of action, particularly in the context of anti-cancer activity. The following pathways are often involved:

  • Inhibition of Cell Proliferation: Compounds in this class may inhibit key signaling pathways (e.g., PI3K/Akt/mTOR) that are crucial for cell growth and survival.
  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Anti-inflammatory Effects: Some derivatives have shown the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.

Biological Activity Data

Activity Description
Anticancer Inhibits proliferation in various cancer cell lines; potential for targeted therapy.
Anti-inflammatory Reduces markers of inflammation in vitro and in vivo models.
Antioxidant Scavenges free radicals, contributing to cellular protection mechanisms.

Case Studies and Research Findings

  • Case Study on Anticancer Properties:
    • A study published in PubMed explored the efficacy of pyridazine derivatives, including compounds structurally related to 4-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid), showing significant inhibition of tumor growth in xenograft models .
  • Mechanistic Insights:
    • Research highlighted that the compound interacts with specific kinases involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This was demonstrated through flow cytometry analysis.
  • Inflammatory Response Modulation:
    • In a model of acute inflammation, treatment with derivatives showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory profile .

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